BenchChemオンラインストアへようこそ!

6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

β-Glucuronidase inhibition Microbiome enzyme targeting Regioisomer SAR

This 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 436087-33-1) is the essential starting material for β-Glucuronidase-IN-1 synthesis. As demonstrated by Wallace et al. (2015), the 6,8-dimethyl substitution pattern yields a Ki of 160 nM against E. coli β-glucuronidase—a 31% improvement over the 6,7-dimethyl regioisomer (Ki = 210 nM). The co-crystal structure (PDB: 5CZK) validates target engagement. For researchers developing microbiome-targeted therapeutics to mitigate irinotecan-induced GI toxicity, this specific regioisomer is non-interchangeable. Ensure lot-release verification (≥98% purity, LogP 2.26, TPSA 70.42 Ų) to avoid unintended substitution with 6,7-dimethyl or 4-hydroxy positional isomers.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 436087-33-1
Cat. No. B3037078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
CAS436087-33-1
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=C(C(=O)N2)C(=O)O)C
InChIInChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)5-9(12(15)16)11(14)13-10/h3-5H,1-2H3,(H,13,14)(H,15,16)
InChIKeyZVMVLTNMTITPBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid (CAS 436087-33-1): Procurement-Grade Quinoline-3-Carboxylic Acid Building Block


6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS 436087-33-1; synonym: 2-hydroxy-6,8-dimethylquinoline-3-carboxylic acid) is a disubstituted quinoline-3-carboxylic acid derivative with molecular formula C₁₂H₁₁NO₃ and molecular weight 217.22 g/mol . The compound exists in the 2-oxo-1,2-dihydro tautomeric form (2-hydroxyquinoline), featuring methyl substituents at the 6- and 8-positions of the quinoline ring and a carboxylic acid at position 3 . This compound belongs to the broader 2-oxo-1,2-dihydroquinoline-3-carboxylic acid class, which has been explored for diverse biological activities including β-glucuronidase inhibition, HIV-1 integrase inhibition, and diuretic activity [1][2]. The specific 6,8-dimethyl substitution pattern distinguishes this building block from its closest regioisomeric analogs and is critical for downstream synthetic applications, most notably as the direct precursor to the potent and orally active bacterial β-glucuronidase inhibitor β-Glucuronidase-IN-1 .

Why Generic 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids Cannot Substitute for the 6,8-Dimethyl Regioisomer (CAS 436087-33-1)


Regioisomeric substitution on the dihydroquinoline-3-carboxylic acid scaffold is not a matter of convenience—it is a determinant of biological activity. In the Wallace et al. (2015) structure–activity relationship study of β-glucuronidase inhibitors, the 6,8-dimethyl-substituted dihydroquinoline-3-carboxylic acid-derived inhibitor (BDBM163636) exhibited a Ki of 160 nM against E. coli β-glucuronidase, whereas the 6,7-dimethyl regioisomer (BDBM163637) yielded a Ki of 210 nM under identical assay conditions—a 31% loss in potency attributable solely to the positional shift of a single methyl group [1]. The unsubstituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acid parent scaffold lacks the steric and lipophilic contributions of the 6,8-dimethyl motif and cannot engage the β-glucuronidase active-site 17-residue loop (residues 360–376) in the same conformational manner validated by X-ray crystallography [2]. Furthermore, the 4-hydroxy regioisomer (6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid, CAS 948288-96-8) possesses a fundamentally different tautomeric equilibrium and metal-chelating geometry, precluding its use as a drop-in replacement for the 2-oxo/2-hydroxy scaffold in established synthetic routes to β-glucuronidase inhibitors . These data collectively establish that the 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid substitution pattern is a non-interchangeable structural feature for applications requiring β-glucuronidase-targeted activity.

Quantitative Differentiation Evidence: 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid (CAS 436087-33-1) Versus Closest Analogs


Regioisomeric Advantage: 6,8-Dimethyl vs. 6,7-Dimethyl Substitution in E. coli β-Glucuronidase Inhibition

In a direct head-to-head comparison derived from the same publication and assay platform, the thiourea derivative bearing the 6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-ylmethyl moiety (BDBM163636) inhibited E. coli β-glucuronidase with a Ki of 160 nM, whereas the derivative containing the 6,7-dimethyl regioisomer (BDBM163637) achieved a Ki of only 210 nM [1]. The primary literature source for both measurements is Wallace BD et al., Chem Biol 2015, which reported these compounds as part of a systematic microbiome β-glucuronidase inhibitor optimization campaign [2]. The 6,8-dimethyl pattern confers a 31% improvement in binding affinity relative to the 6,7-dimethyl arrangement, a difference attributed to altered steric complementarity within the enzyme's 17-residue loop region that gates the active site.

β-Glucuronidase inhibition Microbiome enzyme targeting Regioisomer SAR

X-Ray Crystallographic Validation: 6,8-Dimethyl Moiety in the E. coli β-Glucuronidase Active Site

The co-crystal structure of E. coli β-glucuronidase bound to an inhibitor containing the 6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-ylmethyl warhead has been solved at 2.39 Å resolution (PDB: 5CZK) [1]. This structure reveals that the 6,8-dimethyl-2-oxo-1,2-dihydroquinoline core occupies a well-defined pocket within the enzyme, making specific contacts that are enabled by the 6,8-dimethyl arrangement. In contrast, the 6,7-dimethyl regioisomer co-crystal structure (PDB: 3LPF, 2.26 Å resolution) was deposited five years earlier and features a different thiourea tail (3-methoxyphenyl vs. 4-hydroxyphenyl), precluding a fully controlled structural comparison [2]; however, the superior Ki of the 6,8-dimethyl-bearing inhibitor (160 nM vs. 210 nM) indicates that the 6,8-dimethyl geometry provides a more favorable interaction with the conformational loop (residues 360–376) that regulates active-site access [3]. Both structures originate from the Redinbo laboratory at UNC Chapel Hill and are published in Wallace et al., Chem Biol 2015.

Structural biology X-ray crystallography Inhibitor co-crystal structure

Proven Synthetic Utility: Direct Precursor to β-Glucuronidase-IN-1 with In Vivo Validation

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid serves as the essential starting material for the synthesis of β-Glucuronidase-IN-1 (CAS 484006-66-8), the most extensively characterized inhibitor in the bacterial β-glucuronidase class . β-Glucuronidase-IN-1 exhibits an IC₅₀ of 283 nM and Ki of 164 nM against E. coli β-glucuronidase in vitro, an EC₅₀ of 17.7 nM in living β-glucuronidase-expressing HB101 bacterial cells, and displays negligible cytotoxicity toward mammalian epithelial cells (HCT116, Caco-2, CMT93; all with viability thresholds >>100 µM) [1]. In vivo, oral administration of β-Glucuronidase-IN-1 (10 µg, p.o., b.i.d., 11 days) protected mice from CPT-11 (irinotecan)-induced gastrointestinal toxicity, demonstrating that the dihydroquinoline scaffold derived from CAS 436087-33-1 supports both target engagement and systemic tolerability [1]. No other regioisomeric dihydroquinoline-3-carboxylic acid has yielded an inhibitor with comparable breadth of in vitro and in vivo validation.

Chemical probe synthesis Drug-induced toxicity β-Glucuronidase inhibitor

Substitution-Dependent Potency Across the Dihydroquinoline-3-Carboxylic Acid Class: HIV-1 Integrase Context

The broader dihydroquinoline-3-carboxylic acid class demonstrates that ring substitution is a decisive factor for biological activity. In the Sechi et al. (2009) study of HIV-1 integrase inhibitors, the most potent dihydroquinoline-3-carboxylic acid analog (compound 2e) achieved an IC₅₀ of 0.9 µM in the integrase strand transfer assay, approaching the potency of the reference diketo acid inhibitor L-731,988 (IC₅₀ = 0.54 µM), while other substitution patterns in the same series yielded substantially weaker or inactive compounds [1]. Although the 6,8-dimethyl-2-oxo substitution pattern was not directly tested in that series, the study's clear demonstration that subtle changes in quinoline ring substitution produce >10-fold differences in IC₅₀ reinforces the class-level principle that substitution pattern is non-negotiable [1]. Separately, the 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid series has been investigated for diuretic activity, with activity critically dependent on the amide derivatization at the 3-carboxyl position—further illustrating that the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold is a privileged but substitution-sensitive pharmacophore [2].

HIV-1 integrase inhibition Dihydroquinoline SAR Antiviral scaffold

Physicochemical and Purity Benchmarking: LogP, TPSA, and Vendor Specifications

The experimentally determined and calculated physicochemical parameters for CAS 436087-33-1 provide a procurement-relevant baseline. The compound has a calculated LogP of 2.26, topological polar surface area (TPSA) of 70.42 Ų, 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 rotatable bond . Commercially, the compound is available at ≥98% purity (HPLC) from Chemscene (Cat. No. CS-0575227) with specified storage conditions of sealed, dry, 2–8°C , and at 98% purity from Leyan (Cat. No. 1645893) . The 4-hydroxy regioisomer (CAS 948288-96-8) shares the same molecular formula and mass but differs in its hydrogen-bonding network: the 4-oxo/4-hydroxy tautomer places the hydrogen-bond donor at position 4 rather than position 2, altering the capacity for intramolecular hydrogen bonding with the adjacent 3-carboxylic acid and changing the metal-chelating pharmacophore geometry that is essential for β-glucuronidase inhibition . These differences are not captured by simple identity metrics (MW, formula) and would be overlooked in a substitution driven solely by CAS-number proximity.

Physicochemical properties Quality specifications Procurement benchmark

Recommended Application Scenarios for 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid (CAS 436087-33-1)


Synthesis of Bacterial β-Glucuronidase Inhibitors for Cancer Drug Toxicity Amelioration

CAS 436087-33-1 is the established starting material for synthesizing β-Glucuronidase-IN-1 and related trisubstituted thiourea inhibitors that target microbial β-glucuronidases. This application is supported by the Wallace et al. (2015) structure–activity relationship data showing that the 6,8-dimethyl substitution pattern yields a Ki of 160 nM against E. coli β-glucuronidase—a 31% improvement over the 6,7-dimethyl regioisomer (Ki = 210 nM)—and by the X-ray co-crystal structure (PDB: 5CZK, 2.39 Å) that validates target engagement at atomic resolution [1][2]. The derived inhibitor β-Glucuronidase-IN-1 has demonstrated oral bioavailability and in vivo protection against CPT-11-induced gastrointestinal toxicity in mice at 10 µg p.o. b.i.d. [3]. Research groups developing microbiome-targeted therapeutics to mitigate irinotecan-associated diarrhea or other drug-induced GI toxicities should prioritize this specific regioisomer as their synthetic entry point.

Structure-Based Design of Selective Microbial β-Glucuronidase Probes

The availability of a high-quality co-crystal structure (PDB: 5CZK) of the 6,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-ylmethyl moiety bound to E. coli β-glucuronidase enables rational, structure-guided optimization of the quinoline warhead and pendant thiourea/amide substituents [1]. The Wallace et al. 2015 study demonstrated that small changes in inhibitor structure induce significant conformational changes in the β-glucuronidase active-site loop (residues 360–376), and that selectivity across Firmicutes, Proteobacteria, and Bacteroidetes β-glucuronidase orthologs can be achieved through warhead modification [1]. The 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid provides a structurally validated scaffold from which to elaborate selective inhibitors for individual microbial β-glucuronidase isoforms, with the quantitative SAR from the BindingDB dataset (Ki values ranging from 160 to 670 nM across 6,8-dimethyl-derived analogs) serving as a benchmark for new designs [4].

Dihydroquinoline-3-Carboxylic Acid Library Synthesis for Antiviral and Kinase Inhibitor Screening

The dihydroquinoline-3-carboxylic acid scaffold has demonstrated activity across multiple therapeutic target classes. Sechi et al. (2009) reported that substituted dihydroquinoline-3-carboxylic acids inhibit HIV-1 integrase strand transfer activity (analog 2e: IC₅₀ = 0.9 µM, approaching the reference inhibitor L-731,988 at IC₅₀ = 0.54 µM) [5]. The 3-quinoline carboxylic acid scaffold has also been explored as a protein kinase CK2 inhibitor scaffold [6]. The 6,8-dimethyl-2-oxo substitution pattern offers a distinct physicochemical profile (LogP = 2.26, TPSA = 70.42 Ų) that fills a specific region of drug-like chemical space within quinoline-3-carboxylic acid libraries . Medicinal chemistry groups constructing focused screening libraries should include this specific regioisomer to ensure coverage of the 6,8-dimethyl-2-oxo pharmacophore geometry, which is not represented by the 6,7-dimethyl or 4-hydroxy positional isomers.

Reference Standard for Regioisomer Purity and Identity Verification in Procurement

Given that the 6,7-dimethyl regioisomer yields a measurably different β-glucuronidase inhibitory profile (Ki = 210 nM vs. 160 nM) and that the 4-hydroxy positional isomer (CAS 948288-96-8) shares identical molecular formula and mass (C₁₂H₁₁NO₃, MW 217.22), analytical verification of regioisomeric identity is essential upon procurement [4]. The compound's defined physicochemical parameters—LogP 2.26, TPSA 70.42 Ų, HPLC purity ≥98% (Chemscene CS-0575227; Leyan 1645893)—provide acceptance criteria for lot-release testing . Procurement from vendors supplying authentic CAS 436087-33-1 with documented purity and storage conditions (sealed, dry, 2–8°C) is critical to avoid unintended substitution with the 6,7-dimethyl or 4-hydroxy regioisomers, which cannot be distinguished by mass spectrometry alone.

Quote Request

Request a Quote for 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.